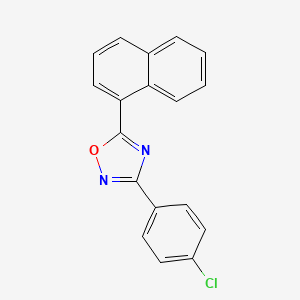
3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole, also known as CNP-NAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been shown to induce cell cycle arrest at the G2/M phase and to activate the extrinsic and intrinsic apoptotic pathways. Additionally, this compound has been shown to inhibit the activity of various enzymes, such as topoisomerase II and histone deacetylases, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of enzyme activity. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole is its versatility, which allows it to be used in various fields, such as material science, optoelectronics, and biomedicine. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole, including the development of new synthesis methods, the investigation of its potential as an anticancer agent, and the exploration of its applications in optoelectronics and biomedicine. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to investigate its potential toxicity and side effects.
Conclusion
In conclusion, this compound is a versatile chemical compound that has potential applications in various fields, including material science, optoelectronics, and biomedicine. Its mechanism of action involves the inhibition of cancer cell proliferation and induction of apoptosis, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use, further studies are needed to fully understand its potential and to explore new applications.
Métodos De Síntesis
3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole can be synthesized through a variety of methods, including the reaction of 4-chlorobenzohydrazide with 1-naphthyl isocyanate in the presence of polyphosphoric acid. Another method involves the reaction of 4-chlorobenzoic acid with 1-naphthyl hydrazine in the presence of thionyl chloride, followed by the reaction with potassium hydroxide and carbon disulfide.
Aplicaciones Científicas De Investigación
3-(4-chlorophenyl)-5-(1-naphthyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields, including material science, optoelectronics, and biomedicine. In material science, this compound has been used as a building block for the synthesis of various functional materials, such as organic light-emitting diodes and photovoltaic cells. In optoelectronics, this compound has been used as a fluorescent probe for the detection of various analytes, such as metal ions and amino acids. In biomedicine, this compound has been studied for its potential as an anticancer agent and as a probe for imaging biological systems.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-5-naphthalen-1-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-14-10-8-13(9-11-14)17-20-18(22-21-17)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRUIWADEMDCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzoyl)amino]-3-[4-(dimethylamino)phenyl]acrylic acid](/img/structure/B5814227.png)
![3-(2,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5814233.png)
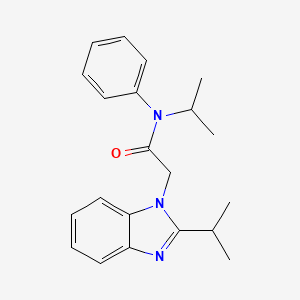

![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)
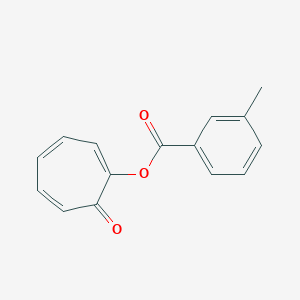
![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
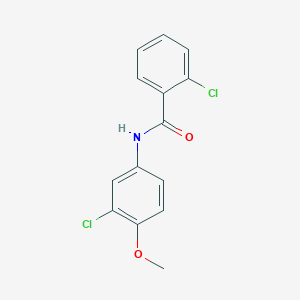
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)

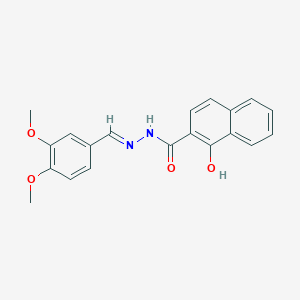
![ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
![N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)